molecular formula C11H26O3Si2 B095361 (3-Glycidoxypropyl)pentamethyldisiloxane CAS No. 18044-44-5

(3-Glycidoxypropyl)pentamethyldisiloxane

Cat. No. B095361
CAS RN: 18044-44-5
M. Wt: 262.49 g/mol
InChI Key: OYWALDPIZVWXIM-UHFFFAOYSA-N
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Description

(3-Glycidoxypropyl)pentamethyldisiloxane is a chemical compound with the molecular formula C11H26O3Si2 . It is used as a chemical intermediate .


Synthesis Analysis

The synthesis of (3-Glycidoxypropyl)pentamethyldisiloxane can be achieved from Allyl glycidyl ether and PENTAMETHYLDISILOXANE .


Molecular Structure Analysis

The molecular structure of (3-Glycidoxypropyl)pentamethyldisiloxane is characterized by a molecular formula of C11H26O3Si2 and an average mass of 262.493 Da .


Chemical Reactions Analysis

The compound has been used in the laser-induced curing of acryloxy terminated ethyleneoxide dimethylsiloxane-ethyleneoxide ABA block copolymer (PDMS-AO) and (3-glycidoxypropyl)trimethoxysilane (GPTMS) was carried out with 2-hydroxy-2-methylpropiophenone as radical photoinitiator .


Physical And Chemical Properties Analysis

The physical and chemical properties of (3-Glycidoxypropyl)pentamethyldisiloxane include a boiling point of 81°C, a density of 0.915 g/mL, and a refractive index of 1.4267 at 20°C .

Safety And Hazards

The compound may cause irritation to the respiratory tract, skin, and eyes. Overexposure may lead to symptoms such as cough, headache, and nausea. It may be harmful if swallowed .

Future Directions

The compound has been used in the development of wearable sensors for health monitoring . It has also been used in laser printing applications .

properties

IUPAC Name

dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWALDPIZVWXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434997
Record name AGN-PC-0MY3L7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Glycidoxypropyl)pentamethyldisiloxane

CAS RN

18044-44-5
Record name AGN-PC-0MY3L7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main reaction pathway of (3-Glycidoxypropyl)pentamethyldisiloxane with amines described in the research?

A1: The research article investigates the synthesis of oligomeric organosilicon aminoalcohols. The researchers achieved this by reacting either (3-Glycidoxypropyl)pentamethyldisiloxane or 1,3-bis(glycidoxypropyl)tetramethyldisiloxane with various amines. The reaction was carried out in ethanol, and the yields ranged from 91% to 98%. [] The study also explored the kinetics of this reaction.

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